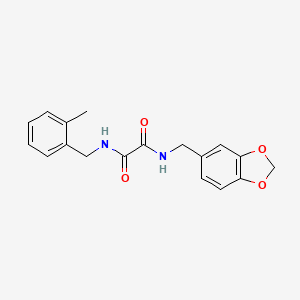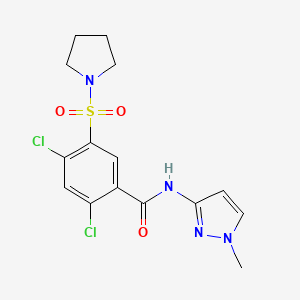![molecular formula C20H24N2O B4711228 N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B4711228.png)
N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide
説明
N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a small molecule that can penetrate the blood-brain barrier, making it an ideal tool for studying the central nervous system.
作用機序
N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the NMDA receptor. Without glycine, the NMDA receptor cannot be activated, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by this compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to reduce neuronal damage caused by ischemia and excitotoxicity. Additionally, this compound has been shown to enhance the analgesic effects of opioids and reduce the development of tolerance to these drugs.
実験室実験の利点と制限
One of the main advantages of using N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide in lab experiments is its ability to penetrate the blood-brain barrier. This allows researchers to study the central nervous system without having to perform invasive procedures. Additionally, this compound is a relatively small molecule, which makes it easy to manipulate and study in vitro. However, one limitation of using this compound is that it is not very selective for the NMDA receptor. This compound has been shown to interact with a number of other receptors, which can complicate its use in experiments.
将来の方向性
There are a number of future directions for research involving N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide. One area of interest is the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are interested in developing more selective NMDA receptor antagonists that can be used in clinical settings. Finally, there is interest in studying the long-term effects of this compound on the central nervous system, particularly with regard to its potential for neuroprotection.
科学的研究の応用
N-[3-(1-pyrrolidinyl)propyl]-4-biphenylcarboxamide has been used extensively in scientific research as a tool for studying the central nervous system. This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning and memory. By blocking the NMDA receptor, this compound can be used to investigate the role of this receptor in various brain functions.
特性
IUPAC Name |
4-phenyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(21-13-6-16-22-14-4-5-15-22)19-11-9-18(10-12-19)17-7-2-1-3-8-17/h1-3,7-12H,4-6,13-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNPKEFQSSYXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-isobutoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4711160.png)
![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)


![1-(4-fluorobenzoyl)-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4711203.png)
![N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B4711206.png)
![4-ethyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4711213.png)
![4-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4711218.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4711244.png)
![1-ethyl-N-(3-{[(2-phenylethyl)amino]carbonyl}-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4711248.png)
![N-2-biphenylyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4711260.png)